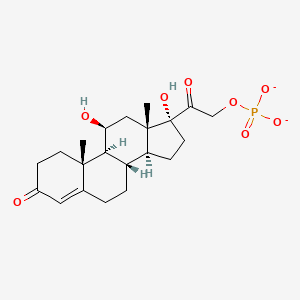

Cortisol phosphate(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H29O8P-2 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C21H31O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28)/p-2/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |

InChI Key |

BGSOJVFOEQLVMH-VWUMJDOOSA-L |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O |

Origin of Product |

United States |

Biosynthesis, Enzymatic Derivation, and Dephosphorylation of Cortisol Phosphate

Enzymatic Pathways in Cortisol Phosphate (B84403) Formation

Contrary to what the term "biosynthesis" might suggest, there are no known natural enzymatic pathways for the direct phosphorylation of cortisol to form cortisol phosphate within the human body. The formation of cortisol phosphate is a synthetic process.

Role of Esterification in Steroid Biochemistry

Esterification is a common chemical modification in steroid biochemistry, often employed to create prodrugs with altered physicochemical properties. In the case of cortisol, esterification with a phosphate group at the C-21 position results in cortisol 21-phosphate. This process significantly increases the water solubility of the otherwise lipophilic cortisol molecule.

This modification is crucial for the formulation of aqueous solutions for intravenous or intramuscular administration. Once administered, these synthetic steroid esters are designed to be hydrolyzed in the body by endogenous enzymes, releasing the active parent steroid. The esterification of steroids with fatty acids is another well-documented strategy to prolong their duration of action. oup.com

Dephosphorylation of Cortisol Phosphate by Alkaline Phosphatase

The biologically active form, cortisol, is released from cortisol phosphate through enzymatic hydrolysis, a reaction catalyzed by alkaline phosphatases.

Identification as a Substrate for Alkaline Phosphataseoup.comresearchgate.net

Cortisol 21-phosphate has been identified as a substrate for alkaline phosphatase (orthophosphoric monoester phosphohydrolase). oup.com Alkaline phosphatases are a group of enzymes that are widespread throughout the body and are responsible for removing phosphate groups from various molecules, a process known as dephosphorylation. nih.gov The hydrolysis of cortisol phosphate by alkaline phosphatase releases free cortisol and inorganic phosphate. oup.com

The rate of hydrolysis of hydrocortisone (B1673445) phosphate has been shown to be first-order with respect to the steroid ester. wiley.com Studies have confirmed that various steroid phosphates can be hydrolyzed when incubated with human plasma, which contains alkaline phosphatase. oup.com

Tissue-Specific Alkaline Phosphatase Activity and Steroid Phosphate Hydrolysisoup.comwikipedia.orgresearchgate.net

Alkaline phosphatase activity is not uniform throughout the body; it is particularly concentrated in the liver, bone, kidney, intestinal mucosa, and placenta. wikipedia.orgresearchgate.net This tissue-specific distribution of alkaline phosphatase leads to varying rates of steroid phosphate hydrolysis in different parts of the body.

For instance, plasma from pregnant women, which has elevated levels of placental alkaline phosphatase, shows significantly higher hydrolytic activity on cortisol 21-phosphate compared to plasma from nonpregnant women. oup.com However, not all steroid phosphates are hydrolyzed at the same rate by different alkaline phosphatase isozymes. For example, estradiol-17β-phosphate is not readily hydrolyzed by placental or plasma alkaline phosphatase, in contrast to cortisol 21-phosphate. oup.com This suggests the existence of different variants of phosphatases in plasma and other tissues that exhibit specificity for different steroid phosphates. oup.com

The table below summarizes the activity of plasma acid and alkaline phosphatases on various steroid phosphate substrates.

| Substrate | Plasma Source | Phosphatase Activity (µg steroid liberated/hr/mg protein) |

| Cortisol 21-phosphate | Nonpregnant Women | 0.48 ± 0.05 |

| Pregnant Women | 1.10 ± 0.12 | |

| Testosterone 17β-phosphate | Nonpregnant Women | 0.15 ± 0.02 |

| Pregnant Women | 0.16 ± 0.02 | |

| Estradiol-17β-phosphate | Nonpregnant & Pregnant Women | No significant hydrolysis |

Data adapted from a 1968 study on the hydrolysis of steroid phosphates by plasma phosphatases. oup.com

Implications of Alkaline Phosphatase Deficiency on Steroid Phosphate Metabolismnih.govnih.gov

Hypophosphatasia is a rare genetic disorder characterized by low levels of tissue-nonspecific alkaline phosphatase (TNSALP). nih.gov This deficiency leads to the accumulation of several of the enzyme's substrates. While the primary clinical manifestations relate to impaired bone mineralization, the reduced activity of alkaline phosphatase has theoretical implications for the metabolism of synthetic steroid phosphates like cortisol phosphate. nih.govnih.gov

In individuals with hypophosphatasia, the conversion of administered cortisol phosphate to active cortisol would likely be impaired, potentially reducing the therapeutic efficacy of the drug. However, specific studies detailing the clinical consequences of administering steroid phosphates to patients with hypophosphatasia are scarce. Conversely, the use of corticosteroids has been associated with decreased levels of alkaline phosphatase. nih.gov

Associated Steroid Metabolic Enzymes and Cofactors

Beyond the initial dephosphorylation of cortisol phosphate, the resulting cortisol molecule is subject to the same metabolic pathways as endogenously produced cortisol. The metabolism of synthetic corticosteroids is a complex process involving various enzymes and cofactors.

The primary enzymes involved in steroidogenesis and steroid metabolism are from two major classes: cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). nih.gov

Cytochrome P450 (CYP) enzymes: These are heme-containing enzymes that catalyze a wide range of reactions, including hydroxylations and C-C bond cleavage. nih.gov

Hydroxysteroid dehydrogenases (HSDs): These enzymes catalyze the interconversion of hydroxysteroids and their corresponding ketosteroids and require NAD(P)H or NAD(P)+ as cofactors. nih.gov

One of the key enzyme systems in cortisol metabolism is 11β-hydroxysteroid dehydrogenase (11β-HSD) , which exists in two main isoforms:

11β-HSD1: Primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol. It requires NADPH as a cofactor, which is regenerated by hexose-6-phosphate dehydrogenase (H6PDH). jcrpe.org

11β-HSD2: Functions as a dehydrogenase, inactivating cortisol to cortisone. nih.gov

The metabolism of synthetic steroids can be influenced by their chemical structure. For example, 9α-fluorinated steroids show decreased renal 11β-oxidation compared to cortisol. nih.gov

The activity of alkaline phosphatase, crucial for the initial activation of cortisol phosphate, is dependent on cofactors, specifically zinc and magnesium ions. nih.gov

The table below lists the key enzymes and cofactors involved in the broader metabolism of cortisol and other steroids.

| Enzyme/Cofactor | Class/Type | Function in Steroid Metabolism |

| Alkaline Phosphatase | Hydrolase | Dephosphorylates cortisol phosphate to release active cortisol. oup.com |

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD1 & 11β-HSD2) | Hydroxysteroid Dehydrogenase | Interconversion of cortisol and cortisone. nih.govnih.gov |

| Cytochrome P450 Enzymes | Heme-containing enzymes | Involved in various steps of steroid synthesis and catabolism. nih.gov |

| NADPH/NADP+ | Cofactor | Electron donor/acceptor for HSDs and CYP enzymes. nih.govgfmer.ch |

| Zinc (Zn²⁺) | Cofactor (Inorganic ion) | Essential for the catalytic activity of alkaline phosphatase. nih.gov |

| Magnesium (Mg²⁺) | Cofactor (Inorganic ion) | Essential for the catalytic activity of alkaline phosphatase. nih.gov |

Enzymatic Dephosphorylation of Cortisol Phosphate

Cortisol phosphate is designed to be more water-soluble than cortisol, facilitating its administration. smolecule.com Once in the body, it is readily hydrolyzed to cortisol, a process catalyzed by ubiquitous enzymes known as alkaline phosphatases. nih.govmedchemexpress.commedchemexpress.com These enzymes are found in various tissues and plasma, and they efficiently cleave the phosphate group from the 21-position of the steroid, releasing active cortisol. medchemexpress.comoup.com The rate of this dephosphorylation can be influenced by the local enzymatic environment. nih.gov

Hepatic Metabolism of Dephosphorylated Cortisol

Following its release from cortisol phosphate, cortisol circulates in the bloodstream and is primarily metabolized in the liver to facilitate its excretion. nih.govnih.gov The hepatic metabolism of cortisol is a two-phase process designed to increase its water solubility.

Phase I Metabolic Transformations

Phase I metabolism involves the modification of the cortisol structure, primarily through reduction and oxidation reactions. A key enzyme system in this phase is the 11β-hydroxysteroid dehydrogenase (11β-HSD) family of isozymes, which interconvert cortisol and its inactive counterpart, cortisone. oup.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme predominantly functions as a reductase in the liver, converting inactive cortisone back to active cortisol. smolecule.comoup.com This process amplifies glucocorticoid signaling within the liver.

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) : In contrast, 11β-HSD2 acts exclusively as a dehydrogenase, inactivating cortisol by converting it to cortisone. oup.com This is particularly important in mineralocorticoid-sensitive tissues to prevent illicit activation of the mineralocorticoid receptor by cortisol.

Another critical Phase I transformation is the reduction of the A-ring of the steroid nucleus. This is carried out by 5α-reductase and 5β-reductase, leading to the formation of various tetrahydrocortisol (B1682764) metabolites. nih.gov

Phase II Conjugation Pathways

The metabolites generated during Phase I, as well as some unmetabolized cortisol, undergo Phase II conjugation reactions in the liver. This process involves the attachment of hydrophilic molecules, such as glucuronic acid or sulfate (B86663), to the steroid, which significantly increases its water solubility and facilitates its renal excretion. nih.govtandfonline.com These conjugated metabolites, primarily glucuronides and sulfates, are the major forms of cortisol derivatives found in urine. nih.gov

Cellular and Molecular Mechanisms of Cortisol Phosphate Action

Glucocorticoid Receptor Interactions and Downstream Effects

As a lipophilic molecule, cortisol readily diffuses across the cell membrane into the cytoplasm. nih.gov In its inactive state, the glucocorticoid receptor (GR) resides in the cytosol, bound to a complex of chaperone proteins, including heat shock proteins (hsp) 70 and 90. assaygenie.com

The binding of cortisol to the ligand-binding domain of the GR induces a conformational change. assaygenie.com This change causes the release of the chaperone proteins and exposes a nuclear localization signal on the receptor. The activated cortisol-GR complex then translocates into the nucleus. nih.govassaygenie.com

Once in the nucleus, the complex acts as a hormone-dependent transcription factor. It binds to specific DNA sequences known as glucocorticoid-response elements (GREs), which are located in the promoter regions of target genes. assaygenie.com This binding regulates the transcription of a wide array of genes, either by increasing or decreasing their expression. drugbank.com Downstream effects include the inhibition of key inflammatory transcription factors like NF-Kappa B and the promotion of anti-inflammatory genes, such as interleukin-10. drugbank.com

Modulation of Intracellular Enzyme Activities

Cortisol exerts significant control over various metabolic pathways through the direct and indirect modulation of key enzyme activities and their gene expression.

Research indicates that hydrocortisone (B1673445) phosphate (B84403) can increase the activity of magnesium-dependent polymerases within the nucleolus, suggesting a role in the regulation of nucleolar RNA metabolism. medchemexpress.com

Cortisol is a potent stimulator of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. nih.govwikipedia.org It enhances the activity of key enzymes in this pathway. In the liver and kidneys, cortisol administration leads to an increase in the activity of fructose-1,6-bisphosphatase and glucose-6-phosphatase. researchgate.net Furthermore, cortisol treatment can elevate the levels of acetyl-CoA, which is an activator of pyruvate (B1213749) carboxylase, another crucial enzyme in gluconeogenesis. capes.gov.br

While cortisol stimulates glucose and glycogen (B147801) turnover in the liver, its effect on muscle glycogen is indirect, promoting its breakdown (glycogenolysis) through a permissive effect on catecholamines like epinephrine. wikipedia.org

A primary mechanism by which cortisol promotes gluconeogenesis is through the transcriptional regulation of its rate-limiting enzymes. Cortisol stimulates the gene expression of both Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK). bioscientifica.comwikipedia.org The gene for the cytosolic form of PEPCK, PCK1, is a well-established target for regulation by glucocorticoids. genecards.org This hormonal regulation can have a synergistic effect with other hormones like glucagon. Cortisol binds to the GR, which then binds to a Glucocorticoid Response Element (GRE) on the PCK1 gene, inducing its transcription and leading to increased synthesis of the PEPCK enzyme. wikipedia.org This action can also be permissive, augmenting the induction of PEPCK and G6Pase expression by other signaling pathways involving transcription factors like CREB. uwo.ca

Impact on Gluconeogenesis and Glycogenolysis Enzymes

Influence on Cellular Redox State and Metabolic Flux

Cortisol acutely influences the cellular redox state, particularly within the endoplasmic reticulum (ER). bioscientifica.com The redox balance in the ER, specifically the ratio of NADPH to NADP+, is largely governed by the coordinated activities of two enzymes: hexose-6-phosphate dehydrogenase (H6PDH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). bioscientifica.comoup.com

H6PDH generates NADPH within the ER lumen. This NADPH is then used by 11β-HSD1 to convert inactive cortisone (B1669442) into active cortisol. oup.comthemedicalbiochemistrypage.org The presence of cortisol, acting via 11β-HSD1, creates a more reduced luminal environment (a higher NADPH/NADP+ ratio). bioscientifica.com This redox shift inhibits the activity of H6PDH, which competes with glucose-6-phosphatase (G6Pase) for the same substrate, glucose-6-phosphate (G6P). bioscientifica.com By restraining the metabolic flux of G6P through H6PDH, more of the substrate becomes available for G6Pase. This mechanism effectively promotes glucose production, an effect that is most pronounced during fasting states when luminal G6P concentrations are low. bioscientifica.com

Interplay with Phosphate Homeostasis and Transport Systems

Excess cortisol, a condition known as hypercortisolism, has a significant impact on phosphate homeostasis, frequently leading to hypophosphatemia (abnormally low levels of phosphate in the blood). nih.govnih.govresearchgate.net Studies have shown that patients with Cushing's syndrome, a disorder characterized by chronic hypercortisolism, have a significantly higher prevalence of hypophosphatemia, and that serum phosphate levels increase following successful treatment and remission of the syndrome. nih.govnih.gov

The primary mechanism for this effect is cortisol's action on the kidneys and intestines. nih.gov Glucocorticoids increase the renal excretion of phosphate. wikipedia.orguzh.ch They also inhibit the intestinal absorption of dietary phosphate. nih.govuzh.ch These effects are achieved by downregulating the expression of key sodium-phosphate (Na-Pi) transport proteins. Specifically, chronic glucocorticoid treatment has been shown to decrease the mRNA and protein levels of the NaPi-IIa transporter in the renal proximal tubule and the NaPi-IIb transporter in the intestine. uzh.ch This reduction in transporters leads to decreased reabsorption of phosphate from the kidneys and reduced uptake from the gut, resulting in a net loss of phosphate from the body. uzh.ch This process may also be influenced by other hormonal factors, such as Fibroblast Growth Factor 23 (FGF23). nih.gov

Table of Mentioned Compounds

Effects on Renal Phosphate Excretion

Glucocorticoids, including cortisol and its synthetic analogs, play a significant role in regulating renal phosphate handling, primarily by promoting its excretion. uzh.ch This effect contributes to the phosphaturia observed with either endogenous hypercortisolism (e.g., Cushing's syndrome) or the administration of pharmacological doses of glucocorticoids. uzh.chnih.gov Studies have demonstrated that glucocorticoids such as dexamethasone (B1670325), triamcinolone (B434), and hydrocortisone increase the urinary excretion of phosphate. uzh.ch This action is achieved through the inhibition of the sodium-phosphate (Na/Pi) cotransport system located in the brush border membrane of the renal proximal tubules. uzh.chcapes.gov.br

The phosphaturic effect of glucocorticoids appears to be a direct renal action and can be observed within one to two hours of administration, independent of the presence of parathyroid hormone (PTH). uzh.ch In experimental models using rats on a low-phosphorus diet, the administration of the glucocorticoid triamcinolone acetonide led to a profound increase in urinary phosphate excretion. capes.gov.brnih.gov This was characterized by an increased clearance and fractional excretion of phosphate without a change in the filtered load of phosphate, indicating a primary effect on tubular reabsorption. capes.gov.brnih.gov Further investigation in fetal sheep showed that cortisol administration increased urinary phosphate excretion by both increasing the amount of phosphate filtered at the glomerulus and decreasing its reabsorption by the tubules.

The mechanism involves a reduction in the maximal transport velocity (Vmax) of the Na+-dependent phosphate uptake system in the luminal brush border membranes of the proximal tubules, with no significant change in the affinity for phosphate. capes.gov.br This suggests that glucocorticoids decrease the number or activity of available transporters. capes.gov.br

| Glucocorticoid | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Cortisol | Fetal Sheep | Increased glomerular filtration rate and decreased tubular phosphate reabsorption, leading to increased phosphate excretion. | wikipedia.org |

| Triamcinolone Acetonide | Rats on Low-Phosphorus Diet | Caused a profound increase in urinary phosphate excretion by decreasing the Vmax of Na+-dependent phosphate uptake in renal brush border membranes. | capes.gov.brnih.gov |

| Dexamethasone, Hydrocortisone | General Review/Animal Studies | Increase phosphate excretion by inhibiting brush border Na/Pi-cotransport. | uzh.ch |

| Methylprednisolone (B1676475) | Rat Ontogeny Study | Demonstrated an age-dependent effect, with adolescent rats showing a marked decrease in NaPi-2 protein and activity, while suckling rats were insensitive. | physiology.org |

Glucocorticoid Impact on Intestinal Phosphate Absorption

The influence of glucocorticoids on intestinal phosphate absorption is complex, with studies reporting both inhibitory and stimulatory effects, potentially varying by species, developmental stage, and the specific glucocorticoid used. nih.govnih.gov However, a significant body of evidence suggests that glucocorticoids can inhibit active phosphate transport in the intestine. frontiersin.orguzh.chphysiology.org This inhibitory action may contribute to the negative calcium and phosphate balance associated with chronic glucocorticoid therapy. nih.govnih.gov

In a study using developing rabbits, the administration of methylprednisolone was found to suppress intestinal sodium-coupled phosphate transport within 24 hours. nih.gov This was attributed to a decreased maximal transport capacity, while the affinity of the transporter for phosphate or sodium remained unchanged. nih.gov Similarly, chronic dexamethasone treatment in rats has been shown to inhibit intestinal phosphate absorption. uzh.ch This effect is consistent with the hypothesis that hypercortisolism may induce hypophosphatemia in part by inhibiting intestinal phosphate absorption. nih.govfrontiersin.org

Conversely, one study in rats using an in vivo ligated loop technique found that cortisone administration stimulated the passive transport of phosphate in the duodenum, jejunum, and ileum. nih.gov The authors suggested this could be secondary to an increase in the luminal phosphate concentration gradient or enhanced sodium and water absorption. nih.gov Despite this finding, the prevailing view in the context of systemic phosphate homeostasis is that glucocorticoids tend to reduce net intestinal phosphate absorption. physiology.org

Modulation of Sodium-Phosphate Cotransporters (NaPi-IIa, NaPi-IIc, NaPi-2b)

The effects of glucocorticoids on phosphate transport are mediated through the regulation of specific sodium-dependent phosphate cotransporters. The primary transporters involved are the type II transporters: NaPi-IIa (SLC34A1) and NaPi-IIc (SLC34A3) in the kidney, and NaPi-IIb (SLC34A2) in the small intestine. uzh.chnih.gov

Glucocorticoids exert their phosphaturic effect primarily by downregulating the expression of NaPi-IIa in the renal proximal tubule's brush border membrane. uzh.chnih.govnih.gov Studies in rats have shown that chronic treatment with dexamethasone decreases both the mRNA and protein abundance of NaPi-IIa. uzh.ch This reduction in transporter expression leads to decreased phosphate reabsorption from the glomerular filtrate and consequently, increased excretion in the urine. uzh.chnih.gov The regulation can be age-dependent; in rats, the downregulating effect of methylprednisolone on NaPi-IIa protein was evident in adolescent animals but not in suckling pups, suggesting a post-transcriptional mechanism. physiology.org

In the intestine, glucocorticoids have been shown to inhibit the NaPi-IIb transporter. uzh.ch Dexamethasone treatment in mice decreases the RNA and protein abundance of NaPi-IIb, consistent with the observed reduction in intestinal phosphate absorption. uzh.ch

The regulation of these transporters is intricate. While glucocorticoids can act directly, they also influence other signaling molecules like Fibroblast Growth Factor 23 (FGF23), which is a potent regulator of phosphate homeostasis. nih.govfrontiersin.org FGF23 strongly downregulates the abundance of NaPi-IIa, NaPi-IIc, and PiT-2 (another phosphate transporter) in the proximal tubule. uzh.ch The interplay between glucocorticoids and FGF23 adds another layer of control over these critical transporters. nih.gov

| Cotransporter | Tissue | Effect of Glucocorticoids | Mechanism | Reference |

|---|---|---|---|---|

| NaPi-IIa (SLC34A1) | Kidney | Downregulation/Inhibition | Decreased mRNA and protein expression; decreased Vmax. | physiology.orguzh.chnih.gov |

| NaPi-IIb (SLC34A2) | Small Intestine | Inhibition | Decreased RNA and protein abundance. | uzh.chphysiology.org |

| NaPi-IIc (SLC34A3) | Kidney | Indirectly regulated, primarily by factors like FGF23, which can be influenced by glucocorticoids. | FGF23, influenced by glucocorticoids, downregulates NaPi-IIc. | uzh.ch |

Proposed Reciprocal Interactions between Phosphate Toxicity and Cortisol Levels

A novel concept proposes a bidirectional and complex relationship between phosphate toxicity and the regulation of cortisol secretion. researchgate.netnih.gov This interaction suggests that dysregulated phosphate levels, particularly the hyperphosphatemia often associated with chronic kidney disease, can lead to dysregulated cortisol secretion, and vice-versa. nih.govnih.gov

One arm of this hypothesis suggests that phosphate toxicity acts as a driver of chronic inflammation and cellular stress. researchgate.netnih.gov The resulting inflammatory state can activate the hypothalamic-pituitary-adrenal (HPA) axis as an anti-inflammatory response, leading to increased cortisol secretion (hypercortisolism). researchgate.netnih.gov This is supported by observations linking dysregulation in diurnal cortisol rhythms with abnormal phosphate levels. nih.gov

Conversely, phosphate toxicity is also proposed to directly impair the function of the adrenal glands. researchgate.netnih.gov This impairment could occur through several damaging mechanisms, including the promotion of ectopic calcification, apoptosis (programmed cell death), and necrosis within adrenal cells. researchgate.netnih.gov Such damage to the adrenal cortex could ultimately lead to a reduced capacity for cortisol production, resulting in hypocortisolism or adrenal insufficiency. researchgate.netnih.gov Therefore, phosphate toxicity could be a common factor that, depending on the context and duration, dysregulates cortisol secretion towards either hyper- or hypocortisolism. nih.gov

Crosstalk with Other Signaling Pathways (e.g., Sphingosine-1-phosphate signaling in adrenal cells)

The regulation of cortisol biosynthesis involves significant crosstalk with other intracellular signaling pathways, notably the sphingosine-1-phosphate (S1P) signaling pathway within adrenal cells. nih.govfrontiersin.org S1P, a bioactive signaling lipid, has been identified as a key mediator in the process of steroidogenesis. nih.govnih.gov

In adrenocortical cells, the primary stimulus for cortisol production, adrenocorticotropic hormone (ACTH), not only activates the classic cAMP/PKA pathway but also rapidly stimulates the metabolism of sphingolipids. nih.govfrontiersin.org This leads to an increase in the activity of sphingosine (B13886) kinase, the enzyme that produces S1P, and subsequent secretion of S1P from the cell. nih.govfrontiersin.org

This extracellular S1P then acts as a signaling molecule, binding to its own G protein-coupled receptors on the surface of adrenal cells. nih.govfrontiersin.org The activation of S1P receptors triggers downstream signaling cascades involving Gαi, phospholipase C (PLC), and Ca2+/calmodulin-dependent kinase II (CamKII). nih.gov This signaling cascade ultimately enhances cortisol biosynthesis by increasing the expression of crucial genes involved in the uptake and transport of cholesterol, the essential precursor for all steroid hormones. nih.gov Specifically, S1P has been shown to increase the expression of the Steroidogenic Acute Regulatory Protein (StAR), the 18-kDa translocator protein (TSPO), and the low-density lipoprotein receptor (LDLR). nih.govnih.gov

Furthermore, there is evidence for a feedback mechanism in other tissues. Glucocorticoids themselves can induce the expression of sphingosine kinase 1 (SphK1), suggesting that cortisol can promote the production of the very signaling molecule that enhances its own synthesis pathway in adrenal cells, creating a complex regulatory loop. nih.govresearchgate.net

Compound Reference Table

| Compound Name |

|---|

| 1,25 dihydroxy vitamin D |

| Adrenocorticotropic hormone (ACTH) |

| Calcium |

| Cortisol |

| Cortisone |

| Dexamethasone |

| Fibroblast Growth Factor 23 (FGF23) |

| Hydrocortisone |

| Methylprednisolone |

| Parathyroid hormone (PTH) |

| Phosphate |

| Sodium |

| Sphingosine-1-phosphate (S1P) |

| Triamcinolone acetonide |

Advanced Analytical Methodologies in Cortisol Phosphate Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in the analysis of steroids, including cortisol phosphate (B84403). researchgate.net Its high sensitivity and selectivity make it a powerful tool for identifying and quantifying these compounds in complex biological samples. nih.govcore.ac.uk The ability of LC-MS/MS to distinguish between structurally similar steroids is a significant advantage over other methods. researchgate.netnih.gov

LC-MS/MS is widely used for the quantitative analysis of glucocorticoids and their metabolites in various biological fluids like plasma and urine. nih.govcore.ac.uk The technique's ability to handle complex matrices is essential for obtaining reliable data in pharmacokinetic studies and for identifying metabolites. nih.gov For instance, a method for the simultaneous determination of multiple steroids, including cortisol, in human serum has been developed and validated, showcasing the multiplexing capabilities of LC-MS/MS. medrxiv.org Such methods are crucial for understanding the intricate profiles of steroids in physiological and pathological states. researchgate.net

Research has demonstrated the development of LC-MS/MS methods for the simultaneous analysis of a wide range of steroids, including androgens, estrogens, glucocorticoids, and progestagens, from a small sample volume. medrxiv.org These methods often involve a sample preparation step, such as liquid-liquid extraction, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer. medrxiv.org The validation of these methods typically assesses linearity, specificity, accuracy, and precision to ensure reliable quantification. medrxiv.org

The table below summarizes typical performance characteristics of an LC-MS/MS method for steroid analysis.

Table 1: Illustrative Performance of a Multi-Steroid LC-MS/MS Assay

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Sample Volume | 250 µL | Enables analysis from small sample sizes. |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between concentration and instrument response. medrxiv.org |

| Lower Limits of Quantification (LLOQs) | 10 - 400 pg/mL | Demonstrates the high sensitivity of the method for various steroids. medrxiv.org |

| Accuracy | 80 - 120% | Shows the closeness of measured values to the true values. medrxiv.org |

| Extraction Recovery | > 65% | Indicates the efficiency of the sample preparation process. medrxiv.org |

Isotope dilution-liquid chromatography-mass spectrometry (ID-LC-MS) is considered a candidate reference method for the determination of serum cortisol. nih.govresearchgate.net This approach simplifies sample preparation, often requiring only solvent extraction without the need for further cleanup or derivatization. nih.govresearchgate.net In this technique, a known amount of an isotopically labeled internal standard (e.g., cortisol-d4) is added to the sample. researchgate.net The ratio of the unlabeled analyte to the labeled standard is then measured by LC-MS/MS, allowing for highly accurate and precise quantification. uni-muenchen.de

ID-LC-MS methods have been shown to have excellent repeatability and reproducibility, with coefficients of variation often below 1%. nih.gov These methods are used to verify the accuracy of routine immunoassays, which can sometimes show bias. nih.gov The development of ID-LC-MS/MS-based candidate reference measurement procedures (RMPs) for cortisol in human serum and plasma offers high sensitivity and reliability. researchgate.net These RMPs are crucial for standardizing cortisol measurements across different laboratories and methods. researchgate.net

A study comparing a direct isotope dilution analysis (DIDA) to a conventional external calibration method for serum cortisol found both approaches to yield similar accuracy and reproducibility. uni-muenchen.de This suggests that for certain analytes, a more streamlined quantification based on the peak area ratio of the analyte and its labeled internal standard is feasible, which can be advantageous in clinical laboratory settings where rapid turnaround times are important. uni-muenchen.de

A significant challenge in the LC-MS analysis of phosphate-containing compounds like cortisol phosphate is their interaction with metal surfaces within the chromatography system. researchgate.netlcms.cz Analytes with electron-rich groups, such as phosphates, can chelate with metal ions in the LC flow path, leading to poor peak shape, reduced sensitivity, and poor reproducibility. lcms.cz This nonspecific adsorption is particularly problematic at low analyte concentrations, where a significant portion of the analyte can be lost to the system's metal surfaces. chromatographyonline.com

To mitigate these issues, several strategies have been employed. One approach is the passivation of the system by injecting high concentrations of the analyte to block active adsorption sites, though this is often not a permanent solution. Another strategy involves the use of chelating agents in the mobile phase, but this can suppress the MS signal and limit sensitivity.

A more recent and effective solution is the use of hybrid surface technology (HST) or MaxPeak High Performance Surfaces (HPS). researchgate.netlcms.cz This involves applying a chemically inert hybrid organic-inorganic surface to the metallic components of the LC system and column. lcms.cz This surface acts as a barrier, preventing the metal-analyte interactions without compromising chromatographic selectivity. lcms.cz Studies have shown that using systems with this technology can significantly improve peak shape, reduce peak tailing, and enhance assay sensitivity by as much as 7.5 to 10-fold for steroid phosphates like hydrocortisone (B1673445) phosphate. researchgate.netlcms.cz

The table below illustrates the impact of hybrid surface technology on the analysis of hydrocortisone phosphate.

Table 2: Impact of Hybrid Surface Technology on Hydrocortisone Phosphate Analysis

| Parameter | Conventional LC System | LC System with Hybrid Surface Technology |

|---|---|---|

| Peak Width | Broader | Reduced by 20% researchgate.net |

| Peak Tailing Factor | Higher | Reduced by up to 30% researchgate.net |

| Assay Sensitivity | Lower | Improved by a factor of 10 lcms.cz |

| Lower Limit of Quantification (LLOQ) | Higher | Significantly improved lcms.cz |

Isotope Dilution Mass Spectrometry (ID-LC-MS) for Reference Method Development

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is a widely used technique for the determination of cortisol and its derivatives in various samples, including pharmaceutical preparations and biological fluids. nih.govoup.com HPLC methods offer high sensitivity and can be coupled with different detectors, most commonly UV detectors. researchgate.net

A common approach for cortisol analysis is reversed-phase HPLC (RP-HPLC) using a C18 column. nih.gov The mobile phase typically consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.gov For instance, a validated RP-HPLC method for hydrocortisone used a mobile phase of methanol, water, and acetic acid (60:30:10, v/v/v) with UV detection at 254 nm. nih.gov Such methods are validated for linearity, accuracy, precision, and specificity to ensure reliable results. nih.gov

HPLC can also be used for the simultaneous determination of cortisol and cortisone (B1669442), which is important for assessing the activity of the enzyme 11β-hydroxysteroid dehydrogenase. researchgate.net These methods often involve a solid-phase extraction (SPE) step to clean up the sample before analysis. researchgate.net

Immunoanalytical Techniques for Cortisol and its Derivatives

Immunoanalytical methods are widely employed in research settings for the quantification of cortisol and its derivatives due to their high throughput, simplicity, and relatively low cost. nih.gov These techniques rely on the specific binding of an antibody to the target analyte.

Immunoassays are a cornerstone for cortisol measurement in clinical and research laboratories. nih.gov They are considered the "gold standard" by many due to their high sensitivity and the availability of commercial kits that are easy to use. nih.gov

Radioimmunoassay (RIA) : This was one of the earliest immunoassay formats used for steroid analysis and is known for its reliability and accuracy. mdpi.com However, the use of radioactive isotopes poses safety and disposal challenges, leading to its gradual replacement by other techniques. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is the most common enzyme immunoassay format. mdpi.com In a competitive ELISA, which is suitable for small molecules like steroids, an enzyme-labeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. mdpi.com The signal produced is inversely proportional to the amount of analyte in the sample. ELISAs are known for their high sensitivity and applicability to various biological samples. mdpi.com

Luminescence Immunoassay (LIA) : This category includes chemiluminescent and electrochemiluminescent immunoassays (ECLIA). nih.gov These assays offer high sensitivity and are often automated, making them suitable for high-throughput analysis. roche.com

While immunoassays are powerful tools, they can be susceptible to cross-reactivity, where the antibody binds to other structurally similar steroids present in the sample, potentially leading to inaccurate results. nih.gov Therefore, the specificity of the antibody used in the assay is a critical factor. nih.gov

Development of Competitive Immunoassays using Cortisol Conjugates

Competitive immunoassays are a cornerstone for the quantitative analysis of small molecules like cortisol. iaea.org The fundamental principle of this technique involves competition between a labeled cortisol conjugate and the unlabeled cortisol present in a sample for a limited number of binding sites on a specific antibody. rndsystems.comab-ds.de The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of cortisol in the sample. rndsystems.comsalimetrics.com

The development of these assays hinges on the synthesis of cortisol conjugates, where cortisol is linked to a larger molecule, typically a protein or an enzyme, to make it immunogenic and to facilitate detection. torvergata.it For instance, cortisol can be conjugated to enzymes like alkaline phosphatase (AP) or horseradish peroxidase (HRP). rndsystems.comsalimetrics.comtorvergata.it In these enzyme-linked immunosorbent assays (ELISAs), after the competitive binding step, a substrate is added. rndsystems.com The enzyme converts the substrate into a colored or chemiluminescent product, and the intensity of the resulting signal is measured. rndsystems.comsalimetrics.com

Another approach involves conjugating cortisol to a carrier protein like bovine serum albumin (BSA) to create an immobilized antigen on a solid phase, such as a microplate or a lateral flow strip. nih.gov In this format, free cortisol in the sample competes with the immobilized cortisol-BSA for binding to a limited amount of labeled anti-cortisol antibody. nih.gov Gold nanoparticles are often used as labels in lateral flow immunoassays, providing a visual signal that can be enhanced for increased sensitivity. nih.gov

The choice of the conjugate and the assay format depends on the required sensitivity, specificity, and application. jmb.or.kr For example, home-made cortisol-alkaline phosphatase conjugates have been successfully used in developing electrochemical immunosensors for cortisol detection in saliva. torvergata.it These assays offer a sensitive and reproducible method for cortisol quantification. torvergata.it

Table 1: Components Used in Competitive Immunoassays for Cortisol

| Component | Example | Function | Source(s) |

|---|---|---|---|

| Analyte | Cortisol | The target molecule to be quantified. | rndsystems.comsalimetrics.com |

| Antibody | Mouse anti-cortisol monoclonal antibody | Binds specifically to cortisol. | rndsystems.comnih.gov |

| Conjugate | Cortisol-Alkaline Phosphatase (AP) | Labeled cortisol that competes with the sample cortisol. | rndsystems.comtorvergata.it |

| Cortisol-Horseradish Peroxidase (HRP) | Labeled cortisol that competes with the sample cortisol. | salimetrics.com | |

| Cortisol-Bovine Serum Albumin (BSA) | Immobilized antigen for competition with sample cortisol. | nih.gov | |

| Solid Phase | Microplate coated with goat anti-mouse antibody | Captures the primary antibody-antigen complex. | rndsystems.com |

| Substrate | p-Nitrophenyl Phosphate (pNPP) for AP | Reacts with the enzyme label to produce a detectable signal. | rndsystems.com |

| Tetramethylbenzidine (TMB) for HRP | Reacts with the enzyme label to produce a detectable signal. | salimetrics.com | |

| Label | Gold Nanoparticles (AuNPs) | Provides a visual signal in lateral flow immunoassays. | nih.gov |

Spectroscopic Approaches (e.g., Fourier Transform Infrared Spectroscopy)

Spectroscopic techniques provide powerful, non-destructive tools for the analysis of cortisol and phosphate compounds. artphotonics.comnih.gov Fourier Transform Infrared (FTIR) spectroscopy, in particular, has emerged as a valuable method for the simultaneous quantification of multiple biochemical components, including cortisol and phosphate, in biological fluids like saliva. artphotonics.comscielo.brnih.gov This technique measures the absorption of infrared radiation by molecular vibrations, providing a unique spectral fingerprint for different compounds. scielo.br

Research has demonstrated that FTIR spectroscopy, combined with chemometric analysis like partial least squares (PLS) regression, can accurately determine the concentrations of cortisol and phosphate in dried saliva. artphotonics.comresearchgate.net Specific spectral regions are indicative of the presence of these molecules. For cortisol, the regions of 3500–3200 cm⁻¹ and 1900–900 cm⁻¹ are most significant, reflecting its complex ring structure and functional groups. artphotonics.com The main absorption bands for cortisol have been identified in the 1180–955 cm⁻¹ region. researchgate.net Phosphate concentration can also be determined from the FTIR spectrum, with an absorption band around 1075 cm⁻¹ potentially indicating the presence of phosphorus-containing compounds. researchgate.net The spectral range of 1180–800 cm⁻¹ is associated with P–O stretching of phosphate groups in various molecules. nih.gov

Studies have successfully created calibration models that correlate FTIR spectral data with results from traditional methods like ELISA, showing high accuracy for cortisol and phosphate quantification. artphotonics.comresearchgate.net The use of Attenuated Total Reflectance (ATR)-FTIR makes sample analysis rapid and simple, requiring only a small sample volume and minimal preparation. nih.govresearchgate.net

Beyond FTIR, other spectroscopic methods are being explored. Raman spectroscopy, another vibrational spectroscopy technique, has been used for cortisol detection. nih.govmdpi.com Surface-Enhanced Raman Spectroscopy (SERS) enhances the weak Raman signal by using metal nanoparticles, allowing for the detection of cortisol at physiologically relevant concentrations. nih.gov

Table 2: Key FTIR Spectral Regions for Cortisol and Phosphate Analysis

| Analyte | Spectral Region (cm⁻¹) | Vibrational Assignment | Source(s) |

|---|---|---|---|

| Cortisol | 3500–3200 | O-H stretching | artphotonics.com |

| 1900–900 | Fingerprint region, C=O, C=C, C-O stretching and bending | artphotonics.com | |

| 1180–955 | Main absorption bands for pure cortisol | researchgate.net | |

| 1750, 1719, 1687 | C=O ester groups and C=C stretching | nih.gov | |

| Phosphate | 1180–800 | P–O stretching of phosphate groups | nih.gov |

| ~1075 | Phosphorus-containing compounds | researchgate.net |

Sample Preparation and Extraction Protocols for Steroid Phosphate Analysis

The accurate analysis of steroid phosphates from complex biological matrices like plasma, serum, or saliva necessitates effective sample preparation and extraction. arborassays.comphenomenex.com These steps are crucial to remove interfering substances such as proteins and lipids and to concentrate the analyte to a detectable level. arborassays.comphenomenex.com Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed methods. arborassays.comphenomenex.com

Liquid-liquid extraction protocols often use organic solvents like diethyl ether or ethyl acetate (B1210297) to separate steroids from the aqueous sample. arborassays.com A typical procedure involves mixing the sample with the solvent at a 1:5 ratio, vortexing, and then separating the organic layer which contains the steroids. arborassays.com This process can be repeated to maximize extraction efficiency. arborassays.com

Solid-phase extraction is a widely used cleanup technique, often utilizing C18 cartridges. arborassays.comekjo.org In this method, the cartridge is first conditioned with methanol and then water. arborassays.comekjo.org The biological sample is applied, and interfering proteins can be washed away with water. ekjo.org The steroid phosphates are then eluted with a more nonpolar solvent like methanol. ekjo.org This procedure has been shown to effectively separate steroid phosphates from endogenous vitreous components, enhancing the sensitivity and reliability of subsequent analysis by methods like HPLC. ekjo.org

A significant challenge in the analysis of steroid phosphates is their propensity to adsorb onto metal surfaces within analytical instruments like liquid chromatography (LC) systems. lcms.cz This can lead to poor peak shape, low sensitivity, and poor reproducibility, especially at low concentrations. lcms.cz To mitigate this, specialized technologies like MaxPeak High Performance Surfaces (HPS) have been developed, which create a barrier between the sample and the metal components of the LC system, improving the recovery and sensitivity for analytes like hydrocortisone phosphate. lcms.cz

More recent developments include eco-friendly extraction procedures, such as using an acetonitrile-water mixture (9:1 v/v) followed by purification with a hydrophilic-lipophilic copolymer sorbent column. mdpi.com This approach effectively removes proteins and lipids while enriching the sample with the target steroids. mdpi.com

Table 3: Comparison of Extraction Protocols for Steroid Analysis

| Method | Principle | Key Steps | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | 1. Add solvent (e.g., diethyl ether) to sample. 2. Vortex to mix. 3. Separate the organic layer. 4. Dry and reconstitute the extract. | High recovery possible. | Time-consuming, uses larger volumes of organic solvents. | arborassays.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences pass through. | 1. Condition C18 cartridge (methanol, then water). 2. Apply sample. 3. Wash with water. 4. Elute steroid with methanol. | Good for sample cleanup, removes proteins and salts effectively. | Recovery can be variable, potential for analyte loss. | arborassays.comekjo.org |

| Accelerated Solvent Extraction (ASE) | LLE performed at elevated temperatures and pressures. | Automated extraction using solvents like dichloromethane:methanol. | Fast, uses less solvent, automated. | Requires specialized equipment. | nih.gov |

| Supported Liquid Extraction (SLE) | Aqueous sample is adsorbed onto an inert solid support, then extracted with an immiscible organic solvent. | 1. Pre-treat sample. 2. Load onto SLE plate. 3. Apply elution solvent. 4. Collect eluate. | High recovery, clean extracts, amenable to automation. | Can be more expensive than LLE. | phenomenex.com |

Research Models and Experimental Systems for Cortisol Phosphate Studies

In Vitro Cellular Models

Cellular models are foundational tools for exploring the direct effects of compounds like Cortisol phosphate(2-) on specific cell types, providing a controlled environment to study molecular pathways.

Cultured human keratinocytes serve as a valuable in vitro system for studying the metabolism of glucocorticoid esters in the skin. medicaljournals.se Esterification of glucocorticoids is a common strategy to enhance their lipophilicity and local action. medicaljournals.se Studies using these cultured cells have shown that the skin possesses the enzymatic machinery to hydrolyze these esters, converting them into their active forms. medicaljournals.semedicaljournalssweden.se For instance, research on hydrocortisone (B1673445) 17-butyrate 21-propionate demonstrated that human keratinocytes primarily hydrolyze the ester at the 21-position. medicaljournals.semedicaljournalssweden.se This process is crucial as the resulting metabolite can then enter the dermis and systemic circulation. medicaljournals.semedicaljournalssweden.se Such models are essential for understanding the local activation of topical steroid prodrugs and their potential systemic effects. medicaljournals.se

Adrenocortical cell lines, particularly the NCI-H295R line, are instrumental in studying the synthesis of steroid hormones (steroidogenesis). plos.orgnih.gov These cells express the key enzymes required for the production of cortisol and other adrenal steroids. plos.orgjst.go.jpnih.gov The NCI-H295R cell line is considered a pluripotent model that can produce aldosterone (B195564), cortisol, and dehydroepiandrosterone (B1670201) (DHEA). plos.org Researchers utilize these cells to investigate how various factors and compounds influence cortisol biosynthesis. nih.govresearchgate.netnih.gov For example, studies have used H295R cells to identify inhibitors of cortisol synthesis, such as metyrapone, which blocks the enzyme 11β-hydroxylase. nih.govnih.gov Furthermore, these cells have been used to demonstrate that signaling molecules like angiotensin II and sphingosine-1-phosphate can modulate cortisol secretion, highlighting the complex regulation of steroidogenesis. nih.govbioscientifica.com

Table 1: Adrenocortical Cell Lines in Steroidogenesis Research

| Cell Line | Key Characteristics | Application in Cortisol Phosphate-related Research |

|---|---|---|

| NCI-H295R | Pluripotent; expresses key steroidogenic enzymes. plos.org | Studying the regulation and inhibition of cortisol biosynthesis. nih.govnih.gov |

| HAC15 | Monoclonal subclone of H295R; responsive to ACTH. oup.com | Investigating hormonal regulation of steroid production. nih.gov |

| CU-ACC1 & CU-ACC2 | Adrenocortical carcinoma-derived cell lines. jst.go.jp | Modeling adrenocortical cancer and testing drug targets. jst.go.jp |

Osteoblast-like cell models, such as UMR-106 and MC3T3-E1 cells, are critical for understanding how glucocorticoids regulate Fibroblast Growth Factor 23 (FGF23), a key hormone in phosphate (B84403) and vitamin D metabolism. nih.govresearchgate.netnih.gov Studies using these cell lines have shown that glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156) can directly suppress the transcription of the Fgf23 gene and subsequent protein synthesis. nih.govresearchgate.netfrontiersin.org This effect is significant as FGF23 plays a crucial role in renal phosphate reabsorption. nih.govfrontiersin.org Research in UMR-106 cells revealed that dexamethasone treatment also increased the expression of Dmp1 and Phex, genes known to regulate FGF23. nih.govresearchgate.net These in vitro findings provide a molecular basis for the observed effects of glucocorticoids on phosphate homeostasis in vivo. frontiersin.org

Adrenocortical Cell Lines in Steroidogenesis Studies

Ex Vivo and Organ-Perfusion Systems (e.g., Perfused Human Liver Bioreactors)

Ex vivo systems, such as perfused human liver bioreactors, bridge the gap between in vitro cell cultures and in vivo studies by maintaining the three-dimensional architecture and cellular diversity of an organ. nih.govmdpi.com These models are particularly useful for studying the metabolism of compounds like cortisol and its derivatives in a more physiologically relevant context. nih.govnih.gov A three-dimensional human liver bioreactor, co-culturing hepatocytes and Kupffer cells, has been used to study the metabolism of hydrocortisone. nih.govresearchgate.net In this system, hydrocortisone was metabolized into both Phase I (e.g., dihydrocortisol, tetrahydrocortisone) and Phase II (e.g., glucuronides) metabolites. nih.govresearchgate.net Such models allow for the determination of pharmacokinetic parameters like half-life and clearance, providing data that can be correlated with in vivo human data. nih.govresearchgate.net The liver is a primary site for the conversion of inactive cortisone (B1669442) to active cortisol, a process catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). diabetesjournals.orgresearchgate.netplos.org Perfusion studies help to quantify this metabolic activity and understand how it might be altered in disease states like non-alcoholic fatty liver disease. plos.org

In Vivo Animal Models in Endocrine and Metabolic Research

Animal models, especially rodents, are indispensable for investigating the systemic effects of glucocorticoids on endocrine and metabolic pathways, including phosphate transport.

Rodent models have been pivotal in demonstrating the inhibitory effect of glucocorticoids on phosphate transport in both the kidney and intestine. uzh.chphysiology.orgphysiology.org Administration of glucocorticoids, such as dexamethasone or triamcinolone (B434), to rats leads to increased urinary phosphate excretion (phosphaturia). nih.govuzh.ch This is achieved by decreasing the expression and abundance of sodium-phosphate (Na-Pi) cotransporters, specifically NaPi-IIa and NaPi-IIc, in the brush border membrane of the renal proximal tubules. uzh.chphysiology.orgnih.gov Studies in adrenalectomized rats have shown that the absence of glucocorticoids leads to an increase in NaPi-2 protein abundance, further confirming the inhibitory role of these steroids. physiology.orgnih.gov Similarly, in the intestine, glucocorticoid treatment in mice has been shown to decrease Na-Pi uptake and the expression of the NaPi-IIb cotransporter. physiology.org These animal models have been crucial in linking the molecular effects of glucocorticoids on transporter proteins to the physiological regulation of phosphate homeostasis. uzh.chnih.gov

Table 2: Key Research Findings from Different Models

| Model System | Research Focus | Key Findings |

|---|---|---|

| Cultured Human Keratinocytes | Steroid ester hydrolysis | Keratinocytes hydrolyze glucocorticoid esters, activating them locally. medicaljournals.semedicaljournalssweden.se |

| NCI-H295R Adrenocortical Cells | Steroidogenesis | Serves as a model for cortisol synthesis and its inhibition. plos.orgnih.gov |

| UMR-106 Osteoblast-like Cells | FGF23 regulation | Glucocorticoids downregulate FGF23 transcription and protein synthesis. nih.govresearchgate.net |

| Perfused Human Liver Bioreactors | Cortisol metabolism | Allows for the study of hepatic conversion of cortisol and its clearance. nih.govresearchgate.net |

| Rodent Models | Phosphate transport | Glucocorticoids inhibit renal and intestinal phosphate transport by downregulating Na-Pi cotransporters. uzh.chphysiology.orgnih.gov |

Animal Models for Studying Hepatic Gluconeogenesis and Glycogenolysis

The study of cortisol phosphate's influence on liver glucose metabolism relies heavily on various animal models. These models allow researchers to investigate the complex pathways of hepatic gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen) under controlled conditions. Cortisol and its derivatives are known to stimulate both processes in the liver to increase blood glucose levels. wikipedia.orgnih.gov

Rodent models, particularly rats and mice, are frequently used. Early studies in rats explored the initial effects of cortisol on glucose uptake and metabolism in the liver, muscle, and adipose tissue. nih.gov More recent research has utilized sophisticated mouse models. For instance, mice with genetic modifications, such as the knockout of hexose-6-phosphate dehydrogenase (H6PDH), have been instrumental in understanding how the intracellular activation of glucocorticoids within the liver is regulated, which in turn affects glucose output. oup.com Other mouse models involve the administration of corticosteroids like corticosterone (B1669441) (the primary glucocorticoid in rodents) to induce features of metabolic syndrome, allowing for the study of insulin (B600854) resistance and altered glucose homeostasis. bioscientifica.com In a mouse model of polycystic ovary syndrome (PCOS), researchers found that androgen-induced changes in glucocorticoid signaling in the liver contributed to metabolic deregulation, a condition that could be improved with a glucocorticoid receptor antagonist. oup.com Furthermore, mouse models of sepsis have been crucial in demonstrating how critical illness alters cortisol metabolism in the liver, leading to elevated levels of free corticosterone and subsequent hyperglycemia. oup.com

Studies in fish, such as the gilthead sea bream (Sparus aurata), have also contributed to understanding the rapid, non-genomic effects of cortisol on glucose metabolism. nih.gov In these models, cortisol was shown to quickly induce glycogen (B147801) breakdown in the liver, an essential process for providing immediate energy during a stress response. nih.gov

Table 1: Research Findings from Animal Models on Glucocorticoid Effects on Hepatic Glucose Metabolism

| Animal Model | Glucocorticoid Used | Key Findings on Hepatic Metabolism | References |

|---|---|---|---|

| Rats | Cortisol | Investigated early effects on glucose entry into the liver. | nih.gov |

| Dogs | Cortisol (infusion) | Chronic cortisol infusion increased total gluconeogenic flux rate from 0.95 to 1.64 mg·kg⁻¹·min⁻¹. | researchgate.netphysiology.org |

| Mice | Corticosterone | Administration induced insulin resistance, ectopic fat accumulation in the liver, and glucose intolerance. | bioscientifica.com |

| Mice (sepsis model) | Endogenous Corticosterone | Sepsis reduced hepatic expression of cortisol-metabolizing enzymes, contributing to elevated corticosterone and hyperglycemia. | oup.com |

| Gilthead Sea Bream | Cortisol | Demonstrated rapid induction of hepatic glycogenolysis (glycogen breakdown). | nih.gov |

Application in Veterinary and Biomedical Research

The unique properties of cortisol phosphate and other water-soluble corticosteroid esters make them valuable in both veterinary practice and biomedical research.

In veterinary medicine, the high water solubility of phosphate esters allows for intravenous or intramuscular administration, ensuring rapid onset of action for treating life-threatening conditions. msdvetmanual.com While cortisol itself is used, other synthetic corticosteroid phosphate salts are common. For example, dexamethasone sodium phosphate is administered to dogs for its potent anti-inflammatory effects and in diagnostic protocols like the low-dose dexamethasone suppression test to diagnose hyperadrenocorticism (Cushing's disease). dvm360.comtodaysveterinarypractice.com Similarly, water-soluble esters like hydrocortisone sodium succinate (B1194679) may be used in the management of acute crises associated with hypoadrenocorticism (Addison's disease) in dogs. nih.gov The ability to administer these compounds intravenously is critical when rapid hormonal replacement or anti-inflammatory action is needed. msdvetmanual.com Although topical preparations are also used, systemic absorption does occur, as demonstrated in a study where topical application of 1% prednisolone acetate (B1210297) and 0.1% dexamethasone ophthalmic suspensions in dogs for 14 days resulted in detectable plasma drug concentrations and a significant decrease in endogenous cortisol levels. avma.org

In biomedical research, cortisol is a major focus of study as a biomarker for stress and various pathologies. nih.govagriculturejournals.cz Research efforts include developing and validating sensitive methods, such as micellar electrokinetic chromatography, to quantify cortisol and its metabolites in human urine for clinical and forensic applications. nih.gov Cortisol phosphate is relevant in such contexts as a reference standard or for use in experimental systems. Its water-solubility makes it ideal for in vitro studies, such as cell culture experiments, or for creating precise solutions for in vivo animal research investigating the mechanisms of glucocorticoid action. nih.gov For example, research into the link between hypercortisolism and phosphate homeostasis in patients with Cushing's syndrome highlights the systemic metabolic effects of cortisol that are often modeled in laboratory settings. frontiersin.org The development of biosensors, including those using plastic optical fibers functionalized with glucocorticoid receptors, aims to create point-of-care tests for measuring cortisol in saliva, which could have broad applications in monitoring stress and well-being. mdpi.com

Emerging Research Directions for Cortisol Phosphate

Deeper Elucidation of Specific Receptor Interactions and Signaling Cascades

While it is understood that cortisol phosphate (B84403) acts as a prodrug, being converted to active cortisol, the specific nuances of its interactions with glucocorticoid receptors (GR) and subsequent signaling cascades are a subject of ongoing research. Cortisol itself binds to the cytosolic glucocorticoid receptor. nih.gov This binding triggers the dissociation of chaperone proteins like Hsp90, allowing the receptor-ligand complex to translocate into the nucleus. nih.govnih.gov Once in the nucleus, this complex binds to glucocorticoid response elements (GREs) on the DNA, influencing the transcription of target genes. nih.govdrugbank.com This process ultimately mediates the anti-inflammatory and immunosuppressive effects of cortisol by inhibiting the expression of pro-inflammatory cytokines like interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-alpha). nih.govdrugbank.com

The phosphorylation at the C21 position of the cortisol molecule to form cortisol phosphate may influence its bioavailability and tissue-specific activation. The conversion back to cortisol is catalyzed by alkaline phosphatases, which are ubiquitous enzymes. medchemexpress.com This enzymatic conversion is a critical step for the biological activity of cortisol phosphate. medchemexpress.com The rate and extent of this dephosphorylation can vary between tissues, potentially leading to differential glucocorticoid activity.

Furthermore, research into various signaling pathways, such as those involving protein kinase A (PKA) and protein kinase C (PKC), reveals the complexity of steroid hormone action. For instance, in fetal adrenal cells, corticotropin-releasing hormone (CRH) has been shown to stimulate the production of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) via a PKC-dependent pathway, while ACTH stimulates cortisol production through a PKA-dependent pathway. oup.com The interplay between these signaling cascades and the availability of cortisol derived from cortisol phosphate is an area ripe for further investigation. Understanding how the phosphate group might modulate the interaction with these pathways, either directly or indirectly, could provide insights into more targeted therapeutic strategies.

Exploration of Novel Enzymatic Regulation and Metabolic Fates

The metabolism of cortisol is a complex process involving several enzymes that dictate its activation and inactivation. A key area of emerging research is the enzymatic regulation of cortisol phosphate and its subsequent metabolic journey. The primary activating step for cortisol phosphate is its hydrolysis by alkaline phosphatases to yield active cortisol. medchemexpress.com

Once converted to cortisol, its metabolism is primarily governed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system. wikipedia.orgfrontiersin.org This system consists of two main isoforms:

11β-HSD1: This enzyme primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, particularly in the liver, adipose tissue, and central nervous system. scielo.brnih.gov It requires NADPH as a cofactor, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH). scielo.brnih.gov

11β-HSD2: This enzyme catalyzes the reverse reaction, inactivating cortisol to cortisone, and is predominantly found in mineralocorticoid target tissues like the kidneys. frontiersin.org

The balance between these two enzymes is crucial for maintaining appropriate tissue-specific cortisol levels. frontiersin.org Research is ongoing to understand how the initial administration of cortisol phosphate might influence the expression and activity of these enzymes in different tissues.

Beyond the 11β-HSD system, cortisol is also metabolized by cytochrome P450 enzymes, particularly the CYP3A subfamily, which converts cortisol to 6β-hydroxycortisol for excretion. tandfonline.com The metabolic fate of the phosphate group itself following hydrolysis is also a consideration, as phosphate is a key component in numerous cellular processes, including energy metabolism and cell signaling. nih.gov The potential for the released phosphate to influence local cellular phosphate homeostasis is an area that warrants further investigation. nih.gov

| Enzyme/System | Function | Location | Cofactor |

| Alkaline Phosphatase | Converts Cortisol Phosphate to Cortisol | Ubiquitous | |

| 11β-HSD1 | Converts Cortisone to Cortisol | Liver, Adipose Tissue, CNS | NADPH |

| 11β-HSD2 | Converts Cortisol to Cortisone | Kidneys | NAD+ |

| CYP3A4/5 | Metabolizes Cortisol to 6β-hydroxycortisol | Liver | |

| Hexose-6-phosphate dehydrogenase (H6PDH) | Generates NADPH for 11β-HSD1 | Endoplasmic Reticulum |

Development of Advanced Analytical Platforms for Comprehensive Steroid Profiling

The accurate and comprehensive measurement of steroid hormones and their metabolites is crucial for understanding their physiological and pathological roles. Emerging research is heavily focused on the development of advanced analytical platforms that can provide a "bird's-eye view" of the steroidome. jst.go.jp

Mass Spectrometry (MS)-based methods have become the gold standard for steroid analysis due to their high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity. jst.go.jptohoku.ac.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying multiple steroid hormones in a single sample with minimal preparation. nih.govcreative-proteomics.com It offers the ability to measure low-abundance hormones and provides high-throughput analysis. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent chromatographic separation, which is particularly useful for distinguishing between structurally similar steroid isomers. tohoku.ac.jpnih.gov This technique is often used for comprehensive urinary steroid profiling. nih.gov

Recent advancements include the use of nanomaterials in sensor development to enhance detection sensitivity and enable point-of-care testing. mdpi.com For example, nanomaterial-based electrochemical immunosensors and optical nanosensors are being developed for the rapid detection of cortisol in various biological fluids like saliva and sweat. mdpi.comnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is another promising technique for the direct detection of cortisol at physiologically relevant concentrations, even in complex biological matrices. acs.org

These advanced analytical platforms are essential for:

Simultaneously measuring a wide range of steroid precursors and metabolites. nih.gov

Identifying novel biomarkers for endocrine diseases. tohoku.ac.jp

Understanding the intricate metabolic pathways of steroids like cortisol phosphate. tohoku.ac.jp

| Analytical Platform | Key Features | Applications in Steroid Profiling |

| LC-MS/MS | High specificity, sensitivity, multiplexing capabilities, high-throughput. nih.govcreative-proteomics.com | Quantification of multiple steroid hormones in serum, plasma, and other biofluids. nih.gov |

| GC-MS | Excellent chromatographic separation of isomers. tohoku.ac.jpnih.gov | Comprehensive urinary steroid metabolite profiling. nih.gov |

| Nanomaterial-based Sensors | Enhanced sensitivity, potential for point-of-care testing. mdpi.com | Rapid detection of cortisol in saliva and sweat. mdpi.com |

| SERS | Direct detection in complex matrices. acs.org | Detection of cortisol at low concentrations. acs.org |

Interdisciplinary Investigations into Steroid-Phosphate Interdependence

A growing area of research involves interdisciplinary investigations into the intricate relationship between steroid and phosphate metabolism. This interdependence is multifaceted, with each component capable of influencing the other's homeostasis and biological effects.

Endogenous glucocorticoids like cortisol are known to influence phosphate homeostasis. Hypercortisolism, as seen in Cushing's syndrome, can lead to increased urinary phosphate excretion and potentially hypophosphatemia (low serum phosphate). nih.gov This effect may be mediated by factors such as Fibroblast Growth Factor 23 (FGF23). nih.gov The administration of cortisol phosphate introduces an exogenous source of both a glucocorticoid precursor and inorganic phosphate, adding another layer of complexity to this interaction.

Conversely, phosphate levels can also impact steroid metabolism and signaling. Phosphate is essential for numerous cellular processes, including the phosphorylation events that are critical for signal transduction pathways activated by steroid hormones. nih.gov Furthermore, some studies suggest a link between phosphate levels and the activity of enzymes involved in steroidogenesis.

The intersection of these two physiological systems has significant implications for various fields:

Endocrinology: Understanding how phosphate levels modulate glucocorticoid sensitivity and action.

Nephrology: Investigating the effects of altered phosphate metabolism in chronic kidney disease on the HPA axis and cortisol metabolism. frontiersin.org

Bone Metabolism: Elucidating the combined effects of glucocorticoids and phosphate on bone formation and resorption, as both are critical regulators of skeletal health. nih.gov

Future research in this area will likely involve integrated approaches, combining techniques from molecular biology, endocrinology, and analytical chemistry to unravel the complex feedback loops and signaling networks that govern steroid-phosphate interdependence. This could lead to a better understanding of the pathophysiology of various diseases and the development of more targeted therapeutic interventions.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Cortisol phosphate(2-)?

- Answer : Synthesis typically involves phosphorylation of cortisol at the 21-position using phosphate donors like phosphorus oxychloride under controlled pH (6–8) and temperature (4–25°C). Characterization requires high-performance liquid chromatography (HPLC) with UV detection at 240–250 nm for purity analysis, coupled with mass spectrometry (MS) for molecular weight confirmation (386.4 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) is critical for structural elucidation, particularly to confirm phosphate ester formation .

Q. How can researchers ensure reproducibility in quantifying Cortisol phosphate(2-) in biological matrices?

- Answer : Use a validated LC-MS/MS protocol with deuterated cortisol phosphate as an internal standard. Sample preparation should include solid-phase extraction (SPE) to remove lipids and proteins. Calibration curves must span physiologically relevant concentrations (1–100 ng/mL), with quality controls (QCs) run in triplicate. Cross-validate results against ELISA kits to confirm specificity, as cross-reactivity with cortisol or other steroids may occur .

Q. What are the key considerations for designing stability studies of Cortisol phosphate(2-)?

- Answer : Assess stability under varying conditions:

- Thermal stability : Store samples at -80°C, 4°C, and 25°C for 0–30 days.

- pH sensitivity : Test in buffers (pH 2–9) to simulate gastrointestinal or plasma environments.

- Light exposure : Compare amber vs. clear vials under UV/visible light.

Quantify degradation products (e.g., free cortisol) via HPLC and report degradation kinetics (e.g., half-life) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dissociation constants (Kd) of Cortisol phosphate(2-) binding to glucocorticoid receptors?

- Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use fluorescence polarization (FP) assays with purified receptor proteins.

- Control ionic strength (e.g., 150 mM NaCl) and temperature (25°C).

- Compare results across multiple labs using shared reference standards. Perform statistical meta-analysis to identify outliers and systematic biases .

Q. What methodologies address conflicting data on Cortisol phosphate(2-)’s role in inflammatory response modulation?

- Answer : Use in vitro (e.g., macrophage cell lines) and in vivo (e.g., murine inflammation models) systems to compare results. For in vitro studies, pre-treat cells with cortisol phosphate(2-) (1–10 µM) and measure cytokine release (ELISA). For in vivo studies, administer intraperitoneally (1–5 mg/kg) and quantify neutrophil infiltration (flow cytometry). Discrepancies may arise from bioavailability differences, necessitating pharmacokinetic profiling .

Q. How should researchers optimize protocols for detecting Cortisol phosphate(2-) in environmental samples (e.g., wastewater)?

- Answer : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, followed by LC-MS/MS. Address matrix effects by spiking isotopically labeled standards. Validate limits of detection (LOD < 0.1 ng/L) and quantify recovery rates (70–120%). Compare results with passive sampling techniques (e.g., POCIS) to assess temporal variability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Cortisol phosphate(2-) toxicity studies?

- Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-individual variability. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Methodological Resources

- Data Analysis : Use R or Python for regression modeling (e.g.,

lm()in R) and GraphPad Prism for visualization . - Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) .

- Reporting Standards : Adhere to Beilstein Journal guidelines for experimental reproducibility, including raw data deposition and detailed supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products